1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one
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Overview
Description
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
The synthesis of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Formation of the But-2-en-1-one Moiety:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: The but-2-en-1-one moiety can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .
Scientific Research Applications
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one can be compared with other piperidine derivatives, such as:
- 1-(2-Furylmethyl)piperidin-4-one
- 1-(3,4-Difluorophenyl)piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
These compounds share the piperidine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
52101-74-3 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(4-hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H21NO2/c1-5-6-11(14)12(15)7-10(3)13(4)8-9(12)2/h5-6,9-10,15H,7-8H2,1-4H3 |
InChI Key |
XLCDHKCWMAYYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1(CC(N(CC1C)C)C)O |
Origin of Product |
United States |
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